Octanoic anhydride
Overview
Description
Octanoic anhydride, also known as caprylic anhydride, is an organic compound with the molecular formula (C_{16}H_{30}O_{3}). It is derived from octanoic acid, a fatty acid commonly found in various animal and plant fats. This compound is a clear liquid at room temperature and is primarily used in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Octanoic anhydride can be synthesized through several methods:
Reaction of Octanoic Acid with Acetic Anhydride: This method involves heating octanoic acid with acetic anhydride at elevated temperatures to form this compound and acetic acid as a byproduct.
Reaction of Octanoic Acid with Ketene: This method involves the reaction of octanoic acid with ketene to form this compound. This reaction typically occurs at high temperatures and requires a catalyst.
Reaction of Octanoic Acid with Phosphorus Pentoxide: This method involves the dehydration of octanoic acid using phosphorus pentoxide as a dehydrating agent.
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of octanoic acid with acetic anhydride or ketene. These methods are preferred due to their efficiency and scalability.
Types of Reactions:
Hydrolysis: this compound reacts with water to form octanoic acid.
Alcoholysis: Reacts with alcohols to form esters and octanoic acid.
Aminolysis: Reacts with amines to form amides and octanoic acid.
Reduction: Can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Water: For hydrolysis reactions.
Alcohols (e.g., methanol, ethanol): For alcoholysis reactions.
Amines (e.g., ammonia, primary and secondary amines): For aminolysis reactions.
Lithium Aluminum Hydride: For reduction reactions.
Major Products:
Octanoic Acid: Formed in hydrolysis, alcoholysis, and aminolysis reactions.
Esters: Formed in alcoholysis reactions.
Amides: Formed in aminolysis reactions.
Primary Alcohols: Formed in reduction reactions.
Scientific Research Applications
Octanoic anhydride has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including esters and amides.
Pharmaceuticals: Used in the synthesis of prodrugs and other pharmaceutical intermediates.
Polymer Chemistry: Used in the modification of polymers to introduce octanoic acid functionalities.
Biochemistry: Used in the study of enzyme-catalyzed reactions involving fatty acids.
Mechanism of Action
Octanoic anhydride exerts its effects primarily through nucleophilic acyl substitution reactions. The mechanism involves the nucleophilic attack on the carbonyl carbon of the anhydride, followed by the elimination of a carboxylate ion. This mechanism is common in reactions with water, alcohols, and amines.
Comparison with Similar Compounds
Acetic Anhydride: A simpler anhydride with two acetic acid molecules.
Propionic Anhydride: An anhydride derived from propionic acid.
Butyric Anhydride: An anhydride derived from butyric acid.
Uniqueness of Octanoic Anhydride:
Longer Carbon Chain: this compound has a longer carbon chain compared to acetic, propionic, and butyric anhydrides, which affects its reactivity and physical properties.
Applications: Its longer carbon chain makes it more suitable for applications involving fatty acid derivatives and polymer modifications.
Properties
IUPAC Name |
octanoyl octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O3/c1-3-5-7-9-11-13-15(17)19-16(18)14-12-10-8-6-4-2/h3-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFYDKXYXRZODZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC(=O)CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211363 | |
Record name | Octanoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623-66-5 | |
Record name | Octanoic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octanoic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanoic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57372 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octanoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octanoic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.824 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does octanoic anhydride contribute to creating water-resistant cellulose materials?
A1: this compound can be used to modify cellulose and make it more hydrophobic []. This process, known as esterification, involves reacting this compound with the hydroxyl groups present in cellulose []. This reaction can be facilitated through high-pressure molding at elevated temperatures []. The resulting grafted cellulose exhibits an increased water contact angle, indicating enhanced water resistance []. This modification also impacts the material's mechanical properties [].
Q2: How does the presence of polyethylene glycol (PEG) affect the hydrolysis of this compound?
A2: Interestingly, the impact of PEG on this compound hydrolysis is chain-length dependent []. While PEG presence generally decreases the hydrolysis rate for shorter-chain fatty acid anhydrides like this compound, it increases the rate for longer-chain anhydrides like lauric anhydride []. This behavior is attributed to PEG's influence on the critical aggregation concentration of the hydrolyzed fatty acids []. PEG promotes the formation of vesicles from long-chain fatty acids, creating a more hydrophobic environment that facilitates the solubilization and subsequent hydrolysis of the corresponding anhydrides [].
Q3: What analytical techniques are useful for studying the esterification of cellulose with this compound?
A3: Several techniques can be used to analyze the success and extent of cellulose modification with this compound. Infrared (IR) spectroscopy helps confirm the esterification reaction by identifying characteristic peaks associated with the newly formed ester bonds []. Determining the degree of substitution, which quantifies the average number of hydroxyl groups substituted per cellulose unit, provides an accurate measure of the modification extent []. Measuring the water contact angle offers insights into the modified cellulose's hydrophobicity [].
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